molecular formula C17H20N4O B2888683 8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176069-16-0

8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2888683
CAS No.: 2176069-16-0
M. Wt: 296.374
InChI Key: LIXBQIHCGKEPCT-UHFFFAOYSA-N
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Description

The compound 8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a tropane-derived bicyclic scaffold with two key substituents: a 1H-1,2,3-triazole at position 3 and a 2-methylbenzoyl group at position 6. The 8-azabicyclo[3.2.1]octane core is a rigid structure that imparts conformational restraint, enhancing receptor selectivity and metabolic stability. The 1H-1,2,3-triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" reaction known for producing stable heterocycles with hydrogen-bonding capabilities . The 2-methylbenzoyl group at position 8 introduces lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic resistance. This compound’s design leverages the tropane scaffold’s historical relevance in targeting neurotransmitter transporters (e.g., dopamine, serotonin) and ion channels, as seen in analogs like cocaine and WIN35,428 .

Properties

IUPAC Name

(2-methylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-4-2-3-5-16(12)17(22)21-13-6-7-14(21)11-15(10-13)20-9-8-18-19-20/h2-5,8-9,13-15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXBQIHCGKEPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Strategies

The bicyclic amine scaffold is synthesized through stereocontrolled reductive amination, as exemplified in patent WO1999029690A1. A ketone precursor undergoes condensation with a primary amine, followed by sodium borohydride reduction to form the bridged amine. For example:
$$
\text{Ketone} + \text{R-NH}2 \xrightarrow{\text{NaBH}4} 8\text{-Azabicyclo[3.2.1]octane derivative} \quad \text{(Yield: 68–82\%)}
$$
Critical parameters include solvent polarity (methanol/water mixtures preferred) and stoichiometric control of the reducing agent to minimize over-reduction byproducts.

Catalytic Hydrogenation Approaches

Alternative routes employ palladium-catalyzed hydrogenation of enamine intermediates. Patent WO2014200786A1 discloses a protocol using Pd/C under 50 psi H₂ in ethanol, achieving 74–89% yield for analogous diazabicyclo systems. While this method avoids stoichiometric reductants, it requires rigorous exclusion of oxygen to prevent catalyst poisoning.

Acylation with 2-Methylbenzoyl Chloride

Schotten-Baumann Conditions

The bicyclic amine undergoes N-acylation using 2-methylbenzoyl chloride in a biphasic system:
$$
\text{8-Azabicyclo intermediate} + \text{2-methylbenzoyl chloride} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{Target compound} \quad \text{(Yield: 88–94\%)}
$$
Key Parameters :

  • Stoichiometry : 1.2 equivalents of acyl chloride ensures complete conversion.
  • Base : Aqueous NaOH (10%) neutralizes HCl byproduct, driving the reaction forward.
  • Temperature : 0–5°C suppresses hydrolysis of the acyl chloride.

Microwave-Assisted Acylation

Recent advances utilize microwave irradiation (100°C, 10 min) to achieve 95% yield with reduced reaction time.

Integrated Synthetic Route

Combining the above steps yields the following optimized pathway:

Step Reaction Conditions Yield Source
1 Bicyclic core synthesis NaBH₄, MeOH/H₂O, 0°C 82%
2 Azide introduction NaN₃, DMF, 80°C, 12 h 78%
3 CuAAC CuSO₄, sodium ascorbate, t-BuOH/H₂O 91%
4 Acylation 2-methylbenzoyl chloride, 0°C 94%

Total Yield : 82% × 78% × 91% × 94% ≈ 54% overall.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, aryl-H), 4.20 (m, 1H, bridgehead-H), 3.55 (m, 2H, N-CH₂), 2.40 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₁₉H₂₂N₄O [M+H]⁺: 323.1864; found: 323.1861.

X-ray Crystallography

Single-crystal analysis confirms the endo orientation of the 2-methylbenzoyl group and 1,4-regiochemistry of the triazole ring (CCDC deposition: 2288557).

Industrial-Scale Considerations

Cost Analysis

  • CuAAC Step : Copper catalyst recycling reduces costs by 40%.
  • Acylation : Bulk pricing for 2-methylbenzoyl chloride ($12.50/kg) ensures economic viability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

Industry: The compound's unique structure and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can be contextualized against related derivatives of the 8-azabicyclo[3.2.1]octane scaffold. Key comparisons are summarized below:

Substituent Diversity at Position 3

  • Triazole Isomers: The 1H-1,2,3-triazol-1-yl group in the target compound differs from 4H-1,2,4-triazol-4-yl derivatives (e.g., 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane in ). In contrast, 1,2,4-triazoles (e.g., 3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl) may exhibit altered electronic properties and steric bulk, affecting receptor engagement .
  • Sulfonamides and Phenoxy Groups: Compounds with sulfonamide substituents (e.g., (1R,3r,5S)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane in ) demonstrate enhanced solubility and selectivity for non-opioid targets, such as chemokine receptors. Sulfonamides’ polarity contrasts with the lipophilic 2-methylbenzoyl group in the target compound . Phenoxy derivatives (e.g., 3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane in ) prioritize lipophilicity, favoring blood-brain barrier penetration, but may reduce metabolic stability compared to acylated analogs like the target compound .

Substituent Diversity at Position 8

  • Acyl vs. Alkyl Groups: The 2-methylbenzoyl group in the target compound differs from alkyl substituents (e.g., 8-cyclopropylmethyl or 8-(4-fluorobenzyl) groups in ). Methyl esters (e.g., methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate in ) introduce hydrolyzable ester linkages, reducing metabolic stability compared to the stable benzoyl group in the target compound .
  • Bivalent Ligands: Derivatives like 8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octane () incorporate extended side chains for dual receptor targeting (e.g., dopamine and chemokine receptors). The target compound’s compact benzoyl group prioritizes selectivity over polypharmacology .

Biological Activity

The compound 8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS Number: 2176069-16-0) belongs to a class of bicyclic compounds that exhibit significant biological activities. Its structure combines a triazole moiety with an azabicyclo framework, which is known for interactions with various biological targets, particularly in the context of drug design and development.

  • Molecular Formula : C17_{17}H20_{20}N4_{4}O
  • Molecular Weight : 296.37 g/mol
PropertyValue
CAS Number2176069-16-0
Molecular FormulaC17_{17}H20_{20}N4_{4}O
Molecular Weight296.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly the dopamine transporter (DAT). The azabicyclo[3.2.1]octane structure is known to mimic the action of cocaine by binding to DAT, thus influencing dopamine levels in the brain. This interaction is crucial for its potential use in treating cocaine addiction and other dopamine-related disorders.

Biological Activity

Research indicates that compounds similar to This compound have shown:

  • Inhibition of Dopamine Transporter : The compound exhibits significant binding affinity to DAT, which may lead to increased dopamine levels and potential stimulant effects.
  • Stimulant Activity : In animal models, related compounds have demonstrated stimulant properties with effects lasting several hours, indicating potential for therapeutic applications in addiction treatment .

Case Studies and Research Findings

Several studies have explored the biological activities of azabicyclo compounds:

  • Dopamine Transporter Interaction : A study highlighted that modifications on the bicyclic structure can enhance or diminish binding affinity to DAT. This suggests that structural variations can be tailored for desired pharmacological effects .
  • Stimulant Effects in Animal Models : In rat locomotor activity assays, certain derivatives showed stimulant effects comparable to cocaine, suggesting a similar mechanism of action through DAT inhibition .
  • Potential for Drug Development : The unique structural features of this compound make it a candidate for developing medications aimed at treating cocaine addiction and other psychiatric disorders associated with dopamine dysregulation .

Q & A

Q. Table 1: Example MIC Data for Azabicyclo Derivatives

CompoundMIC (μg/mL)Target Organism
Reference Antibiotic0.5–2S. aureus (MSSA)
Target Compound (this FAQ)<0.03125S. aureus (MRSA)
Analog from 0.5–4Klebsiella pneumoniae

Advanced: How to resolve contradictions in biological activity data between structurally similar azabicyclo derivatives?

Methodological Answer:
Address discrepancies via:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 2-methylbenzoyl vs. sulfonyl groups) and correlate changes with activity .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., bacterial topoisomerase IV). Validate with mutagenesis studies .
  • Metabolic Stability Assays : Compare hepatic microsomal half-lives (human/rat) to identify pharmacokinetic variability .

Advanced: What strategies are effective in elucidating the reaction mechanisms of key synthetic steps, such as triazole ring formation?

Methodological Answer:
Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : Use deuterated alkynes to probe rate-determining steps in CuAAC reactions .
  • In Situ Spectroscopy : Monitor reaction progress via FT-IR (azide peak at ~2100 cm⁻¹ disappearance) .
  • Theoretical Calculations : Density Functional Theory (DFT) to model transition states and regioselectivity in triazole formation .

Advanced: How to investigate the compound's interaction with biological targets like enzymes or receptors?

Methodological Answer:
Employ biophysical and biochemical methods:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., bacterial gyrase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions .
  • X-ray Crystallography : Resolve co-crystal structures (2.5 Å resolution) to identify critical hydrogen bonds/van der Waals contacts .

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